REACTION_SMILES
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[CH3:19][C:20](=[O:21])[OH:22].[ClH:3].[H:1][H:2].[n:4]1[cH:5][c:6]([CH:10]([c:11]2[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]2)[OH:18])[cH:7][cH:8][cH:9]1>>[ClH:3].[n:4]1[cH:5][c:6]([CH2:10][c:11]2[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]2)[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Oc1ccc(C(O)c2cccnc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(C(O)c2cccnc2)cc1
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Name
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Type
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product
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Smiles
|
Cl
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Name
|
|
Type
|
product
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Smiles
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Oc1ccc(Cc2cccnc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |